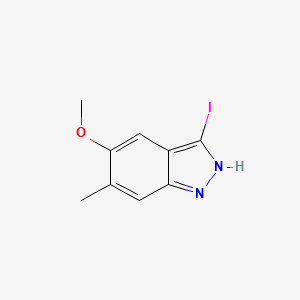

3-Iodo-5-methoxy-6-methyl-1H-indazole

描述

Overview of the Indazole Heterocyclic System and its Structural Variants

Indazole, also known as benzopyrazole, is an aromatic heterocyclic organic compound. Its bicyclic structure consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. chemicalbook.combldpharm.com This fusion results in a 10-pi electron aromatic system.

The indazole system exists in different tautomeric forms, which are isomers that can interconvert through the migration of a proton. The most common and thermodynamically more stable form is 1H-indazole . chemicalbook.com Another principal tautomeric variant is 2H-indazole . chemicalbook.comjmchemsci.com The position of the nitrogen-bound hydrogen atom significantly influences the molecule's electronic properties, reactivity, and biological activity. A third, less common form, 3H-indazole, is also known. jmchemsci.com

| Tautomer | Common Name | Stability |

| 1H-Indazole | Indazole | More stable, predominant form |

| 2H-Indazole | Isoindazole | Less stable than 1H-indazole |

This table summarizes the main tautomeric forms of the basic indazole structure.

Academic Significance of Functionalized Indazoles in Organic Synthesis

Functionalized indazoles, which are indazole rings bearing various substituent groups, are of immense academic and industrial significance. They are considered a "privileged scaffold" because their derivatives have shown a wide array of biological activities, forming the core of numerous marketed drugs. researchgate.net The ability to strategically place functional groups on the indazole ring is crucial for modulating the pharmacological properties of the resulting molecules. google.com

In organic synthesis, functionalized indazoles serve as versatile building blocks for more complex molecules. The introduction of specific substituents allows for a wide range of chemical transformations. For instance, the presence of a halogen, such as iodine, at the 3-position of the indazole ring makes the compound an excellent substrate for transition metal-catalyzed cross-coupling reactions. google.com Reactions like the Suzuki, Heck, and Sonogashira couplings enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful toolkit for molecular elaboration and the synthesis of novel drug candidates. google.com

Positioning of 3-Iodo-5-methoxy-6-methyl-1H-indazole within Indazole Research

This compound is a specific, highly functionalized derivative of the indazole scaffold. Its significance in research stems primarily from its role as a specialized chemical intermediate or building block in organic synthesis, particularly within the realm of medicinal chemistry.

The specific arrangement of its substituents is key to its utility:

Iodine at the C3-position: As mentioned, this halogen is a reactive handle for introducing a wide variety of other chemical groups through well-established cross-coupling methodologies.

Methoxy (B1213986) group at the C5-position and Methyl group at the C6-position: These electron-donating groups influence the electronic properties of the aromatic ring system. They can also provide steric hindrance and specific interaction points (e.g., hydrogen bond acceptors) that may be crucial for the biological activity of larger molecules synthesized from this intermediate.

This compound is not typically an end-product itself but rather a tailored precursor designed for the efficient construction of more complex target molecules. Its value lies in providing a pre-functionalized scaffold that allows researchers to bypass several synthetic steps, accelerating the discovery and development of new chemical entities.

| Property | Value |

| CAS Number | 1000343-52-1 chemicalbook.comnan-jiang.com |

| Molecular Formula | C₉H₉IN₂O chemicalbook.com |

| Molecular Weight | 288.08 g/mol chemicalbook.com |

This interactive data table provides key chemical information for this compound.

Structure

3D Structure

属性

IUPAC Name |

3-iodo-5-methoxy-6-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IN2O/c1-5-3-7-6(4-8(5)13-2)9(10)12-11-7/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWMGVJIHBEHFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C=C1OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646662 | |

| Record name | 3-Iodo-5-methoxy-6-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-52-1 | |

| Record name | 3-Iodo-5-methoxy-6-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Iodo 5 Methoxy 6 Methyl 1h Indazole and Analogs

General Strategies for Indazole Core Construction

The formation of the bicyclic indazole system is the critical first step in the synthesis of complex derivatives. Numerous classical and modern methods have been developed, offering various pathways to either the 1H- or 2H-tautomers depending on the precursors and reaction conditions.

Cyclization Reactions for 1H- and 2H-Indazoles

Cyclization reactions remain the cornerstone of indazole synthesis, typically involving the formation of the crucial N-N bond or a key C-N bond to close the pyrazole (B372694) ring onto a benzene (B151609) precursor.

Intramolecular amination reactions, particularly those involving C-H bond activation, represent a powerful and atom-economical approach to the indazole core. These methods often start from precursors like hydrazones or azoxybenzenes.

One notable strategy is the silver(I)-mediated intramolecular oxidative C–H bond amination. This process has proven effective for synthesizing a variety of 1H-indazoles. For instance, various substituted diaryl and tert-butyl aryl ketone hydrazones can be treated with iodine in the presence of potassium iodide and sodium acetate (B1210297) to achieve direct aryl C-H amination, yielding 1H-indazoles. orgsyn.org Another approach involves a silver(I)-mediated process that efficiently produces 1H-indazoles with diverse functional groups at the 3-position. researchgate.net Research has demonstrated the synthesis of analogs such as Methyl 5-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate and Methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate through this methodology, highlighting its utility for introducing methoxy (B1213986) groups onto the indazole skeleton. acs.orgnih.gov

Copper-catalyzed intramolecular amination of arylhydrazones is another efficient route. Using a CuI catalyst with a ligand like 1,10-phenanthroline (B135089) in the presence of a base such as KOH provides high yields of 1-aryl-1H-indazole derivatives. nih.gov Palladium catalysis is also widely employed. For example, 2-aryl-2H-indazoles can be synthesized from N-aryl-N-(o-bromobenzyl)hydrazines via a palladium-catalyzed intramolecular amination, which forms the N(1)–C(7a) bond. chemimpex.com

Table 1: Examples of Intramolecular Amination for Indazole Synthesis

| Catalyst/Reagent | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Ag(I) | Aryl ketone hydrazones | Substituted 1H-Indazoles | researchgate.net |

| CuI / 1,10-phenanthroline | Arylhydrazones from o-halobenzaldehydes | 1-Aryl-1H-indazoles | nih.gov |

| Pd(OAc)₂ / dppf | N-aryl-N-(o-bromobenzyl)hydrazines | 2-Aryl-2H-indazoles | chemimpex.com |

| Iodine / KI / NaOAc | Diaryl ketone hydrazones | 1H-Indazoles | orgsyn.org |

Diazo-reactions provide a classic and versatile entry into the indazole framework. A common method involves the diazotization of o-toluidine (B26562) derivatives. For instance, diazotization of o-toluidine with sodium nitrite (B80452) in acetic acid leads to a ring closure involving the methyl group to form 1H-indazole. bldpharm.com This principle can be extended to substituted anilines. A plausible route to the title compound could begin with a suitably substituted aniline (B41778), such as 2-amino-4-methoxy-5-methylbenzaldehyde or a related ketone, which upon diazotization and cyclization would yield the 5-methoxy-6-methyl-1H-indazole core.

Modern variations include the [3+2] cycloaddition of diazo compounds with arynes or aryne precursors. chemicalbook.com Readily available N-tosylhydrazones can react with arynes, generated in situ, to afford 3-substituted indazoles in good yields. This reaction proceeds through a 1,3-dipolar cycloaddition of the diazo compound formed from the N-tosylhydrazone. acs.org Another innovative, metal-free approach involves the reaction between a diazonium salt and a diazo compound, which forms a diazenium (B1233697) intermediate that subsequently cyclizes to yield 3-ester-functionalized indazoles. acs.orgmdpi.com

Many cyclization reactions for indazole synthesis are facilitated by metal catalysts, which can promote bond formations under milder conditions and with greater selectivity. These processes often overlap with the broader category of transition metal-catalyzed syntheses but are specifically focused on the ring-closing step.

For example, the synthesis of 2H-indazoles can be achieved from o-nitrobenzylidene amines using MoO₂Cl₂(dmf)₂ as a catalyst and triphenylphosphine (B44618) as a reducing agent under microwave conditions. researchgate.net Copper catalysis is particularly prevalent. A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) catalyzed by copper(I) oxide nanoparticles (Cu₂O-NP) provides an efficient route to 2H-indazoles. researchgate.net These methods highlight the power of metal catalysis to orchestrate complex transformations leading to the indazole core.

Advances in Catalysis for Indazole Synthesis

The development of novel catalytic systems, especially those based on transition metals, has profoundly impacted the synthesis of functionalized indazoles. sphinxsai.com These catalysts not only facilitate the construction of the core structure but also enable its direct and regioselective functionalization, which is crucial for preparing specific target molecules like 3-Iodo-5-methoxy-6-methyl-1H-indazole.

Transition Metal-Catalyzed Syntheses

Transition metals such as palladium, copper, rhodium, and cobalt are at the forefront of modern indazole synthesis. chemicalbook.com They catalyze a wide array of reactions, including cross-coupling, C-H activation/annulation, and amination.

Palladium and Copper Catalysis: Palladium and copper are the most widely used metals in this context. A key strategy for synthesizing 3-iodoindazoles involves the direct iodination of the indazole core, followed by metal-catalyzed cross-coupling reactions. The synthesis of 3-iodo-1H-indazole can be achieved by treating indazole with iodine and potassium hydroxide (B78521) in DMF. mdpi.com This 3-iodoindazole is a versatile intermediate. For example, it can undergo palladium-catalyzed Suzuki coupling with various aryl boronic acids to yield 3-aryl-1H-indazoles. mdpi.comnih.gov

A plausible and highly efficient route to the target compound, This compound , would likely involve the initial synthesis of a 5-methoxy-6-methyl-1H-indazole core. This could be achieved from a precursor like 2-bromo-4-methoxy-5-methyl aniline via diazotization and cyclization. guidechem.com The resulting disubstituted indazole could then undergo a regioselective iodination at the C-3 position. The direct iodination of an indazole ring at the 3-position is a well-documented procedure, typically using iodine in the presence of a base like KOH. mdpi.comrsc.org

Table 2: Proposed Synthesis of this compound via C-3 Iodination

| Step | Starting Material | Reagents | Intermediate/Product | Reference for Methodology |

|---|---|---|---|---|

| 1 | 4-Methoxy-2-methyl-6-nitroaniline | NaNO₂, H⁺; then reduction | 5-Methoxy-6-methyl-1H-indazole | Analogous to Davis-Beirut reaction |

| 2 | 5-Methoxy-6-methyl-1H-indazole | I₂, KOH, DMF | This compound | mdpi.comrsc.org |

Rhodium and Cobalt Catalysis: More recent advancements have introduced rhodium and cobalt catalysts for C-H activation/functionalization routes. Rhodium(III) catalysts can be used for the synthesis of N-aryl-2H-indazoles through the C-H bond addition of azobenzenes to aldehydes. acs.orgnih.gov Substituted 1H-indazoles can also be formed from arylimidates and organo azides via a process co-catalyzed by Rh(III) and Cu(II), which involves C–H amidation and N–N bond formation. google.com These methods provide novel entries to indazole scaffolds that might be otherwise difficult to access.

Directed Functionalization for this compound Precursors

Synthetic Pathways for the 5-Methoxy Substituent

The 5-methoxy group is a key feature of the target molecule. Its introduction can be planned in two primary ways: either by starting with a precursor that already contains the methoxy group or by adding it to an existing indazole skeleton.

One of the most efficient strategies for synthesizing substituted indazoles is to begin with precursors that already bear the desired functional groups. To obtain a 5-methoxy-6-methyl-1H-indazole, a common approach is to use a correspondingly substituted aniline or acetophenone (B1666503) derivative, which then undergoes cyclization to form the bicyclic indazole ring.

For instance, a synthetic route can start from 4-methoxy-2-methyl aniline. biosynth.com This aniline can be subjected to diazotization followed by an intramolecular cyclization to form the indazole ring system, where the methoxy and methyl groups are positioned correctly on the benzene portion of the molecule. Another well-established method involves the reaction of ortho-alkoxy acetophenones with hydrazine (B178648) hydrate. researchgate.net In this context, starting with an appropriately substituted 2-amino- or 2-halo-acetophenone containing the 5-methoxy and 6-methyl pattern would lead to the desired indazole core upon reaction with hydrazine.

An alternative pathway is to first synthesize a 5-hydroxy-6-methyl-1H-indazole and then convert the hydroxyl group to a methoxy group via O-methylation. This approach is valuable if the hydroxyl-substituted analog is more readily accessible. The Williamson ether synthesis is a classic and reliable method for this transformation. wikipedia.orgmasterorganicchemistry.com

In this procedure, the 5-hydroxyindazole is first treated with a base, such as sodium hydride (NaH), to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide. This intermediate is then reacted with a methylating agent, typically methyl iodide (CH3I) or dimethyl sulfate (B86663) ((CH3)2SO4), in an SN2 reaction to yield the 5-methoxyindazole product. mdpi.com More modern and environmentally benign methylating agents like dimethyl carbonate (DMC) can also be used, often in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to achieve the same transformation. mdpi.com

Introduction of the 6-Methyl Substituent

The incorporation of the methyl group at the C-6 position of the indazole core can be achieved through two primary strategic approaches: installing the methyl group on the benzene ring prior to the formation of the heterocyclic indazole system, or by attempting a direct methylation onto a pre-formed indazole scaffold.

Approaches to Methyl-Substituted Benzene Rings Preceding Indazole Formation

The most prevalent and regiochemically reliable method for synthesizing 6-methyl-substituted indazoles involves starting with an already methylated benzene precursor. This "linear" approach ensures the methyl group is correctly positioned before the critical indazole-forming cyclization step. A common strategy begins with appropriately substituted o-toluidine derivatives. researchgate.net For instance, a precursor such as 4-methoxy-5-methyl-2-nitroaniline (B1601477) can serve as an ideal starting point. The synthesis of the indazole ring from such anilines can be accomplished via diazotization followed by intramolecular cyclization. In this process, the aniline is treated with a nitrosating agent like sodium nitrite in an acidic medium to form a diazonium salt, which then cyclizes to yield the indazole core. thieme-connect.de

Another powerful method that utilizes a pre-functionalized benzene ring is the Davis-Beirut reaction. nih.govwikipedia.org This reaction typically involves the base-catalyzed reductive cyclization of an o-nitrobenzylamine or a related derivative. wikipedia.org To generate the 5-methoxy-6-methyl-1H-indazole core, a starting material like 4-methoxy-5-methyl-2-nitrobenzaldehyde could be condensed with an amine, followed by reductive cyclization to form the N-N bond of the pyrazole ring. researchgate.net These methods are advantageous as they avoid the regioselectivity issues associated with post-functionalization of the indazole ring. For example, the synthesis of 7-bromo-5-methoxy-1H-indazole has been demonstrated starting from 4-methoxy-2-methyl aniline, highlighting the principle of building the indazole ring onto a pre-substituted benzene framework. guidechem.com

Regioselective Methylation Strategies on Indazole Scaffolds

Direct C-methylation of a pre-formed indazole scaffold to introduce a substituent at the 6-position is synthetically challenging and not a commonly employed strategy due to difficulties in controlling regioselectivity on the benzenoid ring. Electrophilic aromatic substitution on the indazole ring often leads to a mixture of products.

In contrast, the regioselective N-methylation of the indazole pyrazole ring is a widely studied area, though it does not address the introduction of the C-6 methyl group. This chemistry is nonetheless important for the synthesis of N-alkylated analogs and highlights the regiochemical challenges inherent in the indazole system. The alkylation of an NH-indazole can occur at either the N-1 (thermodynamically favored) or N-2 (kinetically favored) position, with the outcome heavily dependent on the reaction conditions, including the base, solvent, and alkylating agent used. nih.gov

Convergent and Divergent Synthetic Strategies for this compound

The assembly of the target molecule, this compound, requires a multi-step approach where the sequence of reactions is carefully planned. Both convergent approaches, where separately synthesized fragments are combined, and divergent approaches, where a common intermediate is used to create a variety of analogs, are applicable. researchgate.net

Multi-Step Reaction Sequences and Strategic Protecting Group Application

A logical and efficient synthetic route to this compound involves a linear sequence starting with the formation of the core indazole ring, followed by iodination. A crucial aspect of this strategy is the use of protecting groups to direct the regioselectivity of the iodination step. utdallas.edunumberanalytics.com

A plausible synthetic sequence is as follows:

Formation of the Indazole Core : Synthesis of 5-methoxy-6-methyl-1H-indazole from a precursor like 4-methoxy-5-methyl-2-nitrobenzaldehyde via a reductive cyclization method such as the Davis-Beirut reaction. researchgate.netnih.gov

Nitrogen Protection : The NH proton of the indazole ring is acidic and the nitrogen atoms are nucleophilic. To prevent side reactions and to direct the subsequent iodination specifically to the C-3 position, the indazole nitrogen must be protected. mdpi.com Common protecting groups for indazoles include the p-methoxybenzyl (PMB) group, which can be introduced by reacting the indazole with 4-methoxybenzyl chloride in the presence of a base like cesium carbonate (Cs₂CO₃). mdpi.com The use of a protecting group is essential because direct iodination of an unprotected indazole can lead to mixtures of N-iodinated and C-iodinated products. utdallas.edujocpr.com

Regioselective C-3 Iodination : With the nitrogen protected, the C-3 position becomes the most reactive site for electrophilic substitution. Iodination can be achieved using various reagents. A common method involves treating the N-protected indazole with iodine (I₂) in the presence of a base such as potassium hydroxide (KOH) in a solvent like dimethylformamide (DMF). nih.gov Alternatively, N-iodosuccinimide (NIS) can be used as an electrophilic iodine source.

Deprotection : The final step is the removal of the protecting group to yield the target 1H-indazole. The choice of deprotection conditions depends on the protecting group used. For instance, a PMB group can be removed selectively using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or trifluoroacetic acid (TFA). mdpi.comnumberanalytics.com

This strategic use of protecting groups ensures high regioselectivity and is a cornerstone of modern heterocyclic synthesis. numberanalytics.comjocpr.com

Optimization of Reaction Conditions and Yields for Substituted Indazoles

For the indazole ring formation via the Davis-Beirut reaction, studies have shown that reaction parameters significantly impact the yield. For example, the addition of a controlled amount of water (15-25%) to an alcohol solvent like n-propanol can dramatically increase the yield of the desired 2H-indazole product. nih.gov However, thermal heating in a solvent such as acetonitrile (B52724) (CH₃CN) can lead to higher yields compared to microwave irradiation or the use of other solvents like DMF or DMSO. nih.gov

The iodination step also requires careful optimization. The choice of base and iodinating agent can affect both the yield and the purity of the product. The table below summarizes conditions for the direct iodination of related heterocyclic systems, illustrating the parameters that are typically varied.

By systematically adjusting these parameters, chemists can maximize the yield and purity at each stage of the synthesis, making the production of complex molecules like this compound more efficient and scalable.

Table of Mentioned Chemical Compounds

Reactivity and Chemical Transformations of 3 Iodo 5 Methoxy 6 Methyl 1h Indazole Derivatives

Cross-Coupling Reactions of the 3-Iodo Position

The 3-iodo substituent is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This has been extensively exploited to create a wide array of 3-substituted indazole derivatives. The general principle involves the palladium-catalyzed reaction between the 3-iodoindazole (as an electrophile) and an organometallic or unsaturated partner (as a nucleophile).

Palladium-Catalyzed Suzuki-Miyaura Reactions

The Suzuki-Miyaura reaction is a cornerstone for C-C bond formation, coupling organoboron compounds with organic halides. For 3-iodoindazoles, this reaction provides an effective route to 3-aryl, 3-heteroaryl, and 3-vinyl indazoles. Research on related 3-iodoindazole derivatives demonstrates that these reactions can proceed efficiently, often under microwave irradiation to reduce reaction times.

Studies on unprotected 3-iodoindazoles, such as 3-iodo-5-methoxy-1H-indazole, show successful C-3 vinylation using pinacol (B44631) vinyl boronate. nih.gov Typical conditions involve a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with a base such as sodium carbonate (Na₂CO₃) in a solvent system like 1,4-dioxane (B91453) and water. nih.gov The use of ferrocene-based divalent palladium complexes, for instance, [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)), has been shown to provide superior catalytic activity compared to simple palladium salts like Pd(OAc)₂ or PdCl₂. nih.gov The inclusion of ionic liquids can further enhance yields and facilitate catalyst recycling. nih.gov

Various catalyst systems have been optimized for the Suzuki-Miyaura coupling of halogenated indazoles, as detailed in the table below.

| Catalyst/Precatalyst | Ligand | Base | Solvent | Notes | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (B44618) (integral) | Na₂CO₃ or Cs₂CO₃ | 1,4-Dioxane/Water | Effective for vinylation of unprotected 3-iodoindazoles under microwave conditions. | nih.govresearchgate.net |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane/Water | Used for coupling 3-bromo-indazol-5-amine with arylboronic acids. | researchgate.net |

| PdCl₂(dppf) | dppf (integral) | - | Ionic Liquids (e.g., BMImBF₄) | Ferrocene-based catalysts show high efficiency and lower energy barriers. | nih.gov |

| XPhosPdG2 | XPhos | K₂CO₃ | t-Amyl alcohol | Tandem catalyst system used to avoid dehalogenation side reactions. | nih.gov |

Negishi Cross-Coupling Methodologies

The Negishi coupling, which pairs an organozinc reagent with an organic halide, is another powerful tool for C-C bond formation. This method is particularly useful for coupling with alkyl or other sensitive fragments. While specific examples for 3-iodo-5-methoxy-6-methyl-1H-indazole are not prevalent, the general methodology has been successfully applied to related iodinated heterocycles.

A key intermediate for synthesizing aromatic α-amino acids was achieved through a palladium-catalyzed Negishi cross-coupling of an iodinated heterocycle with an iodoalanine-derived organozinc reagent. researchgate.net The efficiency of Negishi couplings can be significantly improved by the choice of ligand. For instance, the use of SPhos as a ligand with a Pd₂(dba)₃ precatalyst has been shown to enhance the yields of reactions between amido zinc species and aryl bromides, a system analogous to the iodoindazole substrate. researchgate.net This suggests that a Pd/SPhos catalyst system would be a promising starting point for the Negishi coupling of this compound.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling an amine with an aryl halide. This reaction is critical for synthesizing N-aryl and N-heteroaryl compounds. While palladium is the traditional catalyst, recent developments have also employed more earth-abundant metals like nickel. acs.org

In a nickel-catalyzed Buchwald-Hartwig-type amination, various aryl iodides were successfully coupled with amines. acs.org The reaction demonstrated high tolerance for electron-donating groups on the aryl iodide, such as the p-methoxy group, which furnished the desired product in 95% yield. acs.org This high functional group tolerance suggests that this compound would be a suitable substrate for forming 3-aminoindazole derivatives via this methodology.

Sonogashira, Heck, and Stille Coupling Applications

The reactivity of the 3-iodo position extends to other important palladium-catalyzed reactions, enabling the introduction of alkynyl, vinyl, and various aryl or alkyl groups.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, providing a direct route to 3-alkynyl indazoles. The reaction is typically performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base. nih.gov Sequential cross-coupling strategies have been demonstrated on 3-iodo-5-bromoindazoles, where the more reactive 3-iodo position undergoes Sonogashira coupling first, leaving the 5-bromo position available for subsequent functionalization. figshare.com

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This method has been used to synthesize 3-vinylindazoles from 3-bromoindazoles. beilstein-journals.org A key challenge can be the competing dehalogenation side reaction, but conditions have been developed, such as using bromide salts as additives under ball-milling conditions, to suppress this pathway and achieve high yields of the desired vinylated product. beilstein-journals.org The synthesis of a C-3 methyl acrylate-substituted indazole has also been reported via a Heck reaction. nih.gov

Stille Coupling: The Stille reaction utilizes an organotin reagent to couple with an organic halide. Although its use has been somewhat supplanted by the less toxic Suzuki coupling, it remains a valuable method due to the stability of organostannane reagents. organic-chemistry.orgwikipedia.org The preparation of 3-vinylindazole from 3-bromo-1H-indazole has been accomplished in 60% yield via Stille coupling, highlighting its utility, though the toxicity of tin compounds is a significant drawback. nih.gov

Substrate Scope and Functional Group Tolerance in Cross-Coupling

The success of cross-coupling reactions on the this compound scaffold is highly dependent on the tolerance of the substituents on both the indazole core and the coupling partner.

Research on the Suzuki vinylation of various 5-substituted 3-iodoindazoles has provided valuable insights. nih.gov The reaction proceeds smoothly with substrates bearing methoxy (B1213986), methyl, bromo, and amino groups at the C-5 position. However, strongly electron-withdrawing groups like nitro can present challenges; for example, N-Boc protected 3-iodo-5-nitroindazole gave a poor yield of the vinylation product due to a competing N-deprotection reaction. nih.gov

Similarly, Buchwald-Hartwig type aminations of aryl iodides have shown broad functional group tolerance. acs.org Substrates with electron-donating groups (methoxy, ethoxy) and moderately electron-withdrawing groups (trifluoromethyl) react efficiently to give high yields. acs.org This indicates that the methoxy and methyl groups on the target indazole are unlikely to interfere with C-N coupling reactions. The table below summarizes the compatibility of various functional groups in related cross-coupling reactions.

| Reaction Type | Tolerated Functional Groups on Aryl Halide | Notes | Reference |

|---|---|---|---|

| Suzuki-Miyaura Vinylation | -OCH₃, -CH₃, -Br, -NH₂ | -NO₂ group can lead to side reactions (deprotection). | nih.gov |

| Buchwald-Hartwig Amination (Ni-catalyzed) | -OCH₃, -OC₂H₅, -CF₃, -Cl, -F, -CH₃ | Strongly electron-withdrawing nitro group gave only trace product. Acetyl group was tolerated. | acs.org |

| Suzuki-Miyaura Arylation | Aryl, heteroaryl, phenyl, biphenyl, naphthyl groups | Coupling partner scope is broad, including various (hetero)aryl boronic acids. | nih.gov |

C-H Functionalization of the Indazole Core

While cross-coupling at the pre-functionalized C-3 position is a primary strategy, direct C-H functionalization of the indazole core represents a more atom-economical approach to diversification. Research has focused on activating specific C-H bonds on the indazole ring system for direct arylation, alkenylation, and other transformations.

The C-3 position of 1H-indazoles is often difficult to functionalize directly due to its poor reactivity. nih.gov However, protocols have been developed for the direct C-3 arylation of 1H-indazoles using a Pd(OAc)₂/PPh₃ catalyst system in water, which regioselectively yields C-3 arylated products. mdpi.com

More commonly, direct functionalization targets other positions on the indazole ring. A notable example is the palladium-catalyzed direct C-7 arylation of substituted indazoles. nih.govfigshare.com This reaction uses Pd(OAc)₂ as the catalyst with 1,10-phenanthroline (B135089) as the ligand and K₂CO₃ as the base, allowing for the coupling of various iodoaryls at the C-7 position. nih.govfigshare.com This method is particularly effective for 3-substituted 1H-indazoles that contain an electron-withdrawing group on the benzene (B151609) ring of the indazole. nih.gov This selective C-7 functionalization provides a route to novel di-substituted indazoles, complementing the reactivity at the C-3 position.

Direct Arylation and Alkylation of Indazole Derivatives

The indazole core, particularly at the C3-iodo and N1/N2 positions, is amenable to direct arylation and alkylation reactions, allowing for the introduction of diverse substituents.

The iodine atom at the C3 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions. Inspired by Suzuki couplings on similar 3-iodoindazoles, the C3 position can be functionalized with various aryl and heteroaryl moieties. These reactions typically involve the coupling of the 3-iodoindazole with a boronic acid derivative in the presence of a palladium catalyst to form a new carbon-carbon bond.

Direct alkylation of the 1H-indazole nitrogen atoms is a common transformation but often presents a challenge in regioselectivity, leading to a mixture of N1 and N2-substituted products. nih.gov The ratio of these isomers is influenced by the substituents on the indazole ring, the nature of the alkylating agent, the base, and the solvent used. nih.govresearchgate.net For many indazole derivatives, direct methylation in the presence of a base tends to yield the thermodynamically more stable N1-methylated product as the major isomer. However, studies on related systems show that the use of specific bases and solvents can steer the selectivity. For example, using sodium hydride (NaH) in a coordinating solvent like tetrahydrofuran (B95107) (THF) can favor N1-alkylation, particularly with electron-deficient indazoles. researchgate.net Conversely, Mitsunobu conditions often show a preference for the N2-substituted isomer. nih.gov

Table 1: Representative Conditions for Arylation and Alkylation of Indazole Scaffolds This table is based on analogous reactions reported for various indazole derivatives.

| Transformation | Typical Reagents | Catalyst/Base | Solvent | Typical Product | Reference |

|---|---|---|---|---|---|

| C3-Arylation (Suzuki Coupling) | Arylboronic acid | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) | DMF/Water | 3-Aryl-1H-indazole | chim.it |

| N1-Alkylation | Alkyl Halide (e.g., Pentyl Bromide) | NaH | THF | 1-Alkyl-1H-indazole | researchgate.net |

| N-Alkylation (Mixed Isomers) | Alkyl Halide | K₂CO₃ | DMF | Mixture of N1- and N2-Alkyl-indazoles | researchgate.net |

| N2-Alkylation (Mitsunobu) | Alcohol, DEAD, PPh₃ | - | THF | 2-Alkyl-2H-indazole | nih.gov |

Functionalization at Positions Adjacent to Methyl or Methoxy Groups

Functionalization of the benzene portion of the indazole ring, specifically at the C4 and C7 positions adjacent to the methoxy and methyl groups, is significantly more challenging than reactions on the pyrazole (B372694) ring. The inherent reactivity of the 6,5-fused heterocyclic system favors functionalization on the five-membered ring. Therefore, achieving site-selective C-H activation on the six-membered ring requires specific strategies.

For the C7 position, which is adjacent to the C6-methyl group, directed metalation is often necessary. This involves the installation of a directing group on the N1 nitrogen of the indazole. This group can then coordinate to a transition metal catalyst (e.g., Rhodium(III)), guiding the C-H activation and subsequent functionalization specifically to the C7 position.

For the C4 position, which is ortho to the C5-methoxy group, the methoxy group itself can act as a directing group in electrophilic aromatic substitution or directed ortho-metalation reactions. The oxygen atom of the methoxy group can coordinate with a metal, facilitating deprotonation and functionalization at the adjacent C4 position.

Regioselectivity in C-H Activation and Functionalization

The regioselectivity of C-H functionalization on the this compound scaffold is governed by a combination of electronic and steric factors, as well as the reaction mechanism.

As a general principle for indazoles, the pyrazole ring is more electron-rich and thus more susceptible to electrophilic attack than the benzene ring. However, the presence of the iodo group at C3 deactivates this position towards further electrophilic substitution, directing attention to the benzene ring for C-H functionalization.

On the benzene ring, the substituents play a crucial role in determining the site of reaction:

Methoxy Group (at C5): The -OCH₃ group is a powerful ortho-, para-directing group due to its electron-donating resonance effect. wikipedia.org It strongly activates the positions ortho (C4) and para (C7) to it.

Methyl Group (at C6): The -CH₃ group is also an ortho-, para-directing and activating group, though weaker than the methoxy group. It activates the positions ortho (C5, C7) and para (C4) to it.

The combined influence of these two groups results in a complex activation pattern. The C4 and C7 positions are both activated by the methoxy and methyl groups. However, the C5-methoxy group is recognized as one of the most powerful directing groups in directed metalation chemistry, suggesting that functionalization at the C4 position would be favored under such conditions.

Transformations Involving the Methoxy Group

The C5-methoxy group is a key functional handle that can be chemically altered to produce analogs with different properties.

A primary transformation of the methoxy group is its cleavage to reveal the corresponding phenol (B47542) (a hydroxyl analog). This O-demethylation is a common and critical step in the synthesis of many biologically active compounds. tandfonline.com The most widely used reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). nih.govnih.gov The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, which increases the electrophilicity of the methyl group. researchgate.netgvsu.edu A bromide ion then acts as a nucleophile, attacking the methyl group and cleaving the C-O bond to yield a bromoborane-phenoxide complex, which upon aqueous workup, liberates the free phenol. gvsu.edu DFT calculations have shown that one equivalent of BBr₃ can theoretically cleave up to three equivalents of an aryl methyl ether. nih.gov

Direct modification of the methoxy group without prior cleavage is not a commonly reported transformation for this type of scaffold. The high stability of the aryl ether bond makes direct displacement challenging. Therefore, synthetic strategies to introduce alternative alkoxy groups or other functionalities at the C5 position typically proceed through a two-step sequence:

Demethylation: Cleavage of the methoxy group to the phenol using standard reagents like BBr₃, as described above.

Re-functionalization: The resulting hydroxyl group can then be used in a variety of subsequent reactions, such as Williamson ether synthesis, to introduce different alkyl or aryl-alkyl groups, effectively creating a library of C5-alkoxy analogs.

While direct methoxylation of aryl halides is possible using copper or palladium catalysis, the reverse reaction or a trans-etherification on an electron-rich system like a substituted indazole is not synthetically straightforward. google.com

Reactions of the Methyl Group

The C6-methyl group, being in a benzylic position, is susceptible to a range of chemical transformations, primarily involving oxidation or halogenation at the benzylic carbon.

Oxidation: The methyl group can be oxidized to afford a variety of functional groups. Depending on the oxidant and reaction conditions, it can be converted into a hydroxymethyl (-CH₂OH), an aldehyde (-CHO), or a carboxylic acid (-COOH) group. This transformation is analogous to the oxidation of the methyl group on other indole (B1671886) and indazole systems. acs.org

Benzylic Halogenation: A key reaction of the methyl group is benzylic halogenation, which introduces a halogen (e.g., bromine) to form a 6-(halomethyl)-1H-indazole derivative. numberanalytics.com This reaction is typically performed using reagents like N-Bromosuccinimide (NBS) with a radical initiator. An improved synthesis of a related 6-(bromomethyl)-1H-indazole was achieved using 33% HBr in acetic acid. researchgate.net The resulting benzylic halide is a highly valuable intermediate, as the halogen can be readily displaced by a wide range of nucleophiles (e.g., thiols, amines, cyanides) to install diverse functionalities at the C6-position. researchgate.net

Oxidation of the Methyl Group (e.g., to Carboxylic Acids or Aldehydes)

While specific literature on the oxidation of the 6-methyl group of this compound is not extensively documented, the transformation of a methyl group on an aromatic ring to a carboxylic acid or aldehyde is a fundamental organic reaction. The methyl group on the indazole ring is analogous to a benzylic position, making it susceptible to oxidation by strong oxidizing agents.

Standard reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid are commonly used for converting methylarenes to the corresponding benzoic acids. This process typically involves heating the substrate with the oxidant in an aqueous solution. The resulting carboxylic acid, such as 1H-indazole-6-carboxylic acid, is a valuable intermediate for further functionalization, for instance, in the synthesis of photoluminescent coordination polymers. nih.gov Milder conditions can be employed to achieve partial oxidation to the aldehyde, though this transformation can be challenging due to the potential for over-oxidation to the carboxylic acid. The synthesis of methyl 1H-indazole-6-carboxylate from a methyl-substituted indazole is a documented transformation, indicating the feasibility of this oxidative pathway. nih.gov

Halogenation of the Methyl Group

The halogenation of the methyl group at the C6 position of the indazole ring is a benzylic halogenation reaction. wikipedia.org This type of reaction typically proceeds via a free-radical mechanism and is initiated by UV light or a radical initiator. wikipedia.org N-Bromosuccinimide (NBS) is a common and effective reagent for the selective bromination of benzylic positions due to its ability to provide a low, constant concentration of bromine radicals, minimizing side reactions. researchgate.net

The reaction mechanism involves three key stages: initiation, propagation, and termination. wikipedia.org

Initiation: Homolytic cleavage of the N-Br bond in NBS by heat or light generates a bromine radical.

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a bromine molecule (Br₂, formed from the reaction of HBr with NBS) to yield the halogenated product and another bromine radical, which continues the chain reaction.

Termination: The reaction concludes when radicals combine with each other.

This transformation would convert the 6-methyl group into a 6-(halomethyl) group, a versatile functional handle for subsequent nucleophilic substitution reactions, enabling the introduction of various other functionalities. While direct examples for this compound are scarce, the principles of free-radical halogenation are well-established for alkyl-substituted aromatics. wikipedia.org

N-Functionalization of the Indazole Nitrogen Atoms

The N-functionalization of the indazole ring is a critical step in the synthesis of many biologically active compounds. The presence of two nitrogen atoms (N1 and N2) in the pyrazole moiety leads to the potential for forming two different constitutional isomers upon substitution. The regioselectivity of this reaction is a significant challenge and is influenced by a variety of factors, including the substitution pattern on the indazole ring and the specific reaction conditions employed. nih.govbeilstein-journals.orgresearchgate.net

Regioselective N-Alkylation (N1 vs. N2 Isomers)

The alkylation of 1H-indazoles typically results in a mixture of N1 and N2 alkylated products. beilstein-journals.org The ratio of these isomers is highly dependent on the choice of base, solvent, and the nature of the electrophile (alkylating agent). nih.gov Generally, the N1-substituted isomer is thermodynamically more stable, while the N2-isomer is often the kinetically favored product. nih.govd-nb.info

Several strategies have been developed to control the regioselectivity of N-alkylation:

Base and Solvent Effects: The combination of sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) has been shown to strongly favor the formation of the N1 isomer. nih.govd-nb.info In contrast, using potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) often leads to mixtures of both isomers, sometimes in nearly equal ratios. dergipark.org.tr

Substituent Effects: The electronic and steric properties of substituents on the indazole ring play a crucial role. Electron-withdrawing groups at the C3 position, such as esters or amides, can direct alkylation to the N1 position, especially when using NaH in THF. nih.govd-nb.info Conversely, substituents at the C7 position, like nitro or ester groups, have been observed to confer excellent N2 regioselectivity. nih.govd-nb.info

Mitsunobu Reaction: Alkylation under Mitsunobu conditions (using an alcohol, triphenylphosphine, and an azodicarboxylate) often shows a preference for the formation of the N2 isomer. nih.govd-nb.info

The following table summarizes the regioselectivity observed in the N-alkylation of various indazole derivatives under different conditions.

| Indazole Substrate | Alkylating Agent | Conditions (Base, Solvent) | N1:N2 Ratio | Major Product Yield | Reference |

|---|---|---|---|---|---|

| 3-Carboxymethyl-1H-indazole | n-Pentyl bromide | NaH, THF | >99:1 | 89% | nih.gov |

| 1H-Indazole | n-Pentyl alcohol | DBAD, PPh₃, THF (Mitsunobu) | 1:2.5 | 58% (N2) | nih.govd-nb.info |

| 7-Nitro-1H-indazole | n-Pentyl bromide | NaH, THF | 4:96 | 88% (N2) | nih.govd-nb.info |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH, DMF | 45:55 | 38% (N1), 46% (N2) | beilstein-journals.org |

| 6-Fluoro-1H-indazole | 4-Methoxybenzyl chloride | K₂CO₃, DMF | ~1:1 | 25% (N1), 24% (N2) | dergipark.org.tr |

N-Arylation Strategies

N-arylation of indazoles is commonly achieved through transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination. These methods allow for the formation of a C-N bond between the indazole nitrogen and an aryl group.

Copper-Catalyzed N-Arylation (Ullmann Reaction): This is a classical method that has been significantly improved by the use of ligands. tandfonline.com Copper(I) iodide (CuI) is a frequently used catalyst, often in combination with a diamine ligand, which enhances catalyst activity and broadens the substrate scope. nih.govacs.orgorganic-chemistry.org The reaction can be performed with both aryl iodides and the less reactive aryl bromides. tandfonline.comacs.org General conditions often involve a base such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) in a solvent like toluene (B28343) or DMF. tandfonline.comacs.org Ligand-free systems have also been developed, offering a more cost-effective approach, although they may require higher temperatures. tandfonline.com These reactions typically show excellent regioselectivity for the N1 position. acs.org

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): Palladium catalysis provides a powerful alternative for N-arylation and can be effective with a wide range of (hetero)aryl chlorides, bromides, and triflates. mit.edursc.org The choice of phosphine (B1218219) ligand is crucial for the success of the reaction. mit.edu These methods are known for their high functional group tolerance. mit.edursc.org Some protocols even allow for the use of nitroarenes as the arylating agent. rsc.org

Mechanistic Insights into N-Selectivity

The regiochemical outcome of N-functionalization is determined by a complex interplay of electronic effects, steric hindrance, and reaction conditions, which can favor either a kinetic or thermodynamic reaction pathway. nih.govnih.gov

Tautomerism and Stability: 1H-indazole exists in equilibrium with its 2H-indazole tautomer. The 1H-tautomer is generally the more thermodynamically stable form. d-nb.infonih.govwuxibiology.com Reaction pathways that proceed under thermodynamic control, often involving an equilibration process, tend to yield the more stable N1-substituted product. nih.gov

Kinetic vs. Thermodynamic Control: Kinetically controlled reactions, which are typically faster and irreversible, often favor substitution at the more nucleophilic N2 position. In contrast, thermodynamically controlled reactions, which are reversible and allow for equilibration, lead to the more stable N1 product. nih.govrsc.org For instance, a highly selective N2-alkylation was explained by the fact that the reaction must proceed from the more stable 1H-indazole tautomer. For N1 alkylation to occur, the substrate must first convert to the higher-energy 2H-tautomer, incurring an additional energy cost and making the N2 pathway kinetically favored. wuxibiology.com

Chelation and Cation Effects: In certain cases, particularly with substrates bearing a coordinating group at the C3 or C7 position (like an ester), the metal cation from the base (e.g., Na⁺, Cs⁺) can form a chelated intermediate. beilstein-journals.orgnih.gov This chelation can block one of the nitrogen atoms, thereby directing the alkylating or arylating agent to the other nitrogen. For example, a tight ion pair between the N2 atom, a C3-ester, and a sodium cation has been proposed to direct alkylation selectively to the N1 position. nih.govbeilstein-journals.org

Steric Hindrance: Steric bulk from substituents near the nitrogen atoms can influence the site of attack. The N1 position is generally considered more sterically hindered than the N2 position. However, bulky substituents at the C7 position can significantly hinder attack at N1, leading to a preference for N2 substitution. nih.gov For this compound, the iodine atom at C3 would exert steric influence, potentially impacting the N1/N2 ratio depending on the reaction conditions and the size of the incoming electrophile. wuxibiology.com

Derivatization for Complex Molecular Architectures

This compound is a highly valuable building block for constructing more complex molecules, primarily due to the synthetic versatility of the C3-iodo group. The iodine atom serves as an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions. mdpi.comresearchgate.net

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the 3-iodoindazole with an organoboron reagent (e.g., aryl or vinyl boronic acids). This is a general and flexible route to introduce aryl or vinyl substituents at the C3 position. mdpi.comnih.govglobalauthorid.com For example, unprotected 3-iodoindazoles can react with pinacol vinyl boronate to yield 3-vinylindazoles, which are themselves useful intermediates. nih.gov

Heck Coupling: The Heck reaction enables the coupling of the 3-iodoindazole with alkenes, such as methyl acrylate, providing a direct method to introduce vinyl-type side chains. nih.gov

Sonogashira Coupling: This reaction involves the coupling of the 3-iodoindazole with a terminal alkyne, leading to the formation of 3-alkynylindazoles.

These cross-coupling reactions, combined with the potential for N-functionalization described previously, open up a vast chemical space for derivatization. By sequentially or concurrently modifying the C3 and N1/N2 positions, a diverse library of complex indazole-based compounds can be synthesized for various applications, including medicinal chemistry. The use of 3-iodoindazoles as key intermediates in the synthesis of pharmaceuticals highlights their importance as versatile scaffolds. rsc.org

Scaffold Diversification through Subsequent Functional Group Interconversions

The iodine substituent at the C3 position of the indazole ring is the key to its chemical versatility, acting as a versatile handle for numerous palladium-catalyzed cross-coupling reactions. These reactions facilitate the introduction of a wide array of functional groups, leading to significant scaffold diversification.

One of the most powerful methods for C-C bond formation is the Suzuki-Miyaura coupling reaction . This reaction allows for the arylation or vinylation of the C3 position. For instance, the coupling of a protected 3-iodo-5-methoxy-1H-indazole derivative with various arylboronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base affords the corresponding 3-aryl-5-methoxy-1H-indazoles in high yields. nih.govmdpi.com The reaction conditions are generally mild and tolerate a wide range of functional groups on the coupling partner, enabling the synthesis of a large library of derivatives.

The Heck reaction provides another avenue for C-C bond formation, specifically for the introduction of alkenyl groups. thieme-connect.deorganic-chemistry.org The reaction of this compound with various alkenes in the presence of a palladium catalyst and a base would lead to the formation of 3-alkenyl-5-methoxy-6-methyl-1H-indazoles. This transformation is valuable for creating extended π-systems and for the synthesis of precursors to more complex saturated heterocyclic systems.

For the introduction of alkynyl moieties, the Sonogashira coupling is the reaction of choice. This palladium- and copper-co-catalyzed reaction between the 3-iodoindazole and terminal alkynes furnishes 3-alkynyl-5-methoxy-6-methyl-1H-indazoles. This reaction is instrumental in the synthesis of compounds with linear geometries and for the construction of more complex architectures through subsequent cyclization reactions of the alkyne functionality.

Beyond C-C bond formation, the C3-iodo group is an excellent substrate for C-N bond formation via the Buchwald-Hartwig amination . nih.govorganic-chemistry.org This palladium-catalyzed reaction with a variety of primary and secondary amines allows for the direct introduction of amino substituents at the C3 position. This method is highly valued for its broad substrate scope and functional group tolerance, providing access to a diverse range of 3-aminoindazole derivatives, which are prevalent motifs in pharmacologically active compounds.

The following interactive table summarizes the key functional group interconversions possible from this compound:

| Reaction Type | Reagents and Conditions | Product Class |

| Suzuki-Miyaura Coupling | Aryl/vinylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 3-Aryl/vinyl-5-methoxy-6-methyl-1H-indazoles |

| Heck Reaction | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 3-Alkenyl-5-methoxy-6-methyl-1H-indazoles |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | 3-Alkynyl-5-methoxy-6-methyl-1H-indazoles |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | 3-Amino-5-methoxy-6-methyl-1H-indazoles |

Formation of Poly-Substituted Indazole Scaffolds

The strategic application of the aforementioned functional group interconversions, in concert with modifications at other positions of the indazole ring, enables the synthesis of highly decorated, poly-substituted indazole scaffolds. The existing methoxy and methyl groups on the benzene portion of the indazole not only influence the electronic properties of the molecule but can also serve as points for further functionalization.

For example, the methoxy group at the C5 position can potentially be demethylated to reveal a hydroxyl group. This phenol can then be engaged in a variety of reactions, such as etherification or esterification, to introduce further diversity. The methyl group at C6, while generally less reactive, can undergo radical halogenation or oxidation under specific conditions to introduce other functional groups.

A common strategy for creating poly-substituted indazoles involves a multi-step sequence. Starting with this compound, a Suzuki or other cross-coupling reaction can be performed at the C3 position. Subsequently, the N1 position of the indazole ring can be alkylated or arylated to introduce another substituent. This sequential approach allows for the controlled and regioselective construction of complex indazole derivatives with diverse substitution patterns.

The following table provides a hypothetical, yet chemically plausible, reaction scheme for the synthesis of a poly-substituted indazole starting from this compound.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Transformation |

| 1 | This compound | 4-Fluorophenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, Heat | 3-(4-Fluorophenyl)-5-methoxy-6-methyl-1H-indazole | C3-Arylation (Suzuki Coupling) |

| 2 | 3-(4-Fluorophenyl)-5-methoxy-6-methyl-1H-indazole | NaH, DMF, then Benzyl bromide | 1-Benzyl-3-(4-fluorophenyl)-5-methoxy-6-methyl-1H-indazole | N1-Alkylation |

| 3 | 1-Benzyl-3-(4-fluorophenyl)-5-methoxy-6-methyl-1H-indazole | BBr₃, CH₂Cl₂ | 1-Benzyl-3-(4-fluorophenyl)-6-methyl-1H-indazol-5-ol | C5-Demethylation |

| 4 | 1-Benzyl-3-(4-fluorophenyl)-6-methyl-1H-indazol-5-ol | K₂CO₃, Acetone, then Ethyl bromoacetate | Ethyl 2-((1-benzyl-3-(4-fluorophenyl)-6-methyl-1H-indazol-5-yl)oxy)acetate | O-Alkylation |

This systematic approach to functionalization underscores the importance of this compound as a versatile intermediate in the construction of complex, poly-substituted indazole scaffolds with potential applications in various fields of chemical research.

Spectroscopic and Advanced Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR and ¹³C NMR for Core Structure and Substituent Assignment

For 3-Iodo-5-methoxy-6-methyl-1H-indazole, the ¹H NMR spectrum would be expected to show distinct signals corresponding to each unique proton in the molecule. This would include signals for the two aromatic protons on the indazole ring, the N-H proton, the methoxy (B1213986) protons, and the methyl protons. The chemical shift (δ, in ppm), splitting pattern (e.g., singlet, doublet), and integration value of each signal would confirm the connectivity and chemical environment of the protons.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. The positions of the signals would help to confirm the presence of the indazole core, the iodine-bearing carbon (which would be shifted significantly), and the carbons of the methoxy and methyl substituents.

A hypothetical data table for such findings would look as follows:

Hypothetical ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Value | s | 1H | H-4 or H-7 |

| Value | s | 1H | H-7 or H-4 |

| Value | s (broad) | 1H | N-H |

| Value | s | 3H | OCH₃ |

Hypothetical ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| Values | Aromatic & Heterocyclic Carbons (C3, C3a, C4, C5, C6, C7, C7a) |

| Value | OCH₃ |

Two-Dimensional NMR Techniques (e.g., NOESY) for Regioisomeric Differentiation

To unambiguously confirm the substitution pattern and differentiate between potential regioisomers, 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) would be crucial. A NOESY experiment reveals through-space correlations between protons that are in close proximity. For instance, a correlation between the methoxy protons and one of the aromatic protons (H-4) would definitively establish the position of the methoxy group at C-5. Similarly, correlations between the methyl protons and the other aromatic proton (H-7) would confirm the C-6 position of the methyl group.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the FT-IR spectrum would be expected to display characteristic absorption bands.

Key expected vibrational frequencies would include:

N-H stretch: A broad band typically in the region of 3200-3400 cm⁻¹.

C-H stretches: Signals for aromatic and aliphatic C-H bonds, usually just above and below 3000 cm⁻¹, respectively.

C=C and C=N stretches: Absorptions in the 1450-1620 cm⁻¹ region, characteristic of the aromatic and heterocyclic rings.

C-O stretch: A strong band for the methoxy group, typically found in the 1000-1300 cm⁻¹ range.

C-I stretch: A weak absorption expected at lower frequencies, typically in the 500-600 cm⁻¹ region.

Hypothetical FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| Value | Broad | N-H stretch |

| Value | Medium | Aromatic C-H stretch |

| Value | Medium | Aliphatic C-H stretch |

| Value | Medium-Strong | C=C / C=N ring stretch |

| Value | Strong | C-O stretch (methoxy) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₉H₉IN₂O), HRMS would be used to confirm the exact mass of the molecular ion. The calculated monoisotopic mass is 287.9754 g/mol . An experimental HRMS result would be expected to match this value to within a very small tolerance (e.g., ±5 ppm), providing strong evidence for the compound's chemical formula. Analysis of the isotopic pattern would also clearly show the presence of one iodine atom.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical chemistry technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the characterization of novel compounds like this compound, LC-MS is instrumental for determining molecular weight and obtaining structural clues through fragmentation analysis.

While direct experimental LC-MS data for this compound is not publicly available, predictive data for the closely related structure, 3-iodo-6-methyl-1H-indazole, offers insight into the expected mass spectrometric behavior. uni.lu The mass spectrometer ionizes the compound and separates the resulting ions based on their mass-to-charge ratio (m/z). For the related compound, predicted m/z values for various adducts have been calculated. These theoretical values are critical for identifying the correct compound peaks in an experimental chromatogram. uni.lu Furthermore, predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, provide an additional layer of identification. uni.lu

Table 1: Predicted Mass Spectrometry Data for the Related Compound 3-iodo-6-methyl-1H-indazole Data is predictive and pertains to a structurally similar compound lacking the 5-methoxy group.

| Adduct | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 258.97268 | 130.4 |

| [M+Na]⁺ | 280.95462 | 134.8 |

| [M-H]⁻ | 256.95812 | 124.9 |

| [M+K]⁺ | 296.92856 | 136.8 |

Source: PubChemLite. uni.lu

X-ray Diffraction Studies for Solid-State Molecular Structure and Conformation

Specific X-ray diffraction data for this compound are not found in the surveyed literature. However, the analysis of analogous indazole derivatives provides a clear example of the data obtained from such studies. For instance, the crystal structure of 1-allyl-6-nitro-1H-indazole was determined, revealing that the indazole ring system is essentially planar and describing the orientation of its substituent groups relative to the fused ring. researchgate.net

A detailed crystallographic study of another related compound, 3-chloro-1-methyl-5-nitro-1H-indazole, yielded precise unit cell dimensions and crystal system parameters. This data allows for the complete reconstruction of the molecular and crystal structure.

Table 2: Example Crystal Data for the Analogous Compound 3-chloro-1-methyl-5-nitro-1H-indazole This data illustrates the type of information obtained from X-ray diffraction and does not represent the target compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₆ClN₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8273 (2) |

| b (Å) | 14.678 (6) |

| c (Å) | 15.549 (6) |

| β (°) | 96.130 (9) |

| Volume (ų) | 868.5 (6) |

Source: Adapted from a study on 3-chloro-1-methyl-5-nitro-1H-indazole.

This level of structural detail is crucial for understanding structure-activity relationships and for rational drug design. nih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This technique is fundamental for validating the empirical formula of a newly synthesized molecule. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed chemical formula. A close match (typically within ±0.4%) provides strong evidence for the compound's purity and elemental makeup.

The theoretical elemental composition of this compound (Molecular Formula: C₉H₉IN₂O) has been calculated. An experimental analysis would be expected to yield results closely aligning with these theoretical values, confirming the compound's identity and purity.

Table 3: Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % Composition (Theoretical) |

|---|---|---|---|

| Carbon | C | 12.011 | 37.52% |

| Hydrogen | H | 1.008 | 3.15% |

| Iodine | I | 126.904 | 44.04% |

| Nitrogen | N | 14.007 | 9.72% |

| Oxygen | O | 15.999 | 5.55% |

| Total | | | 100.00% |

Advanced Applications in Organic and Materials Chemistry

Role as a Versatile Building Block in Complex Organic Synthesis

The presence of an iodine atom at the 3-position of the indazole ring makes 3-iodo-5-methoxy-6-methyl-1H-indazole an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds from simpler precursors. The methoxy (B1213986) and methyl groups on the benzene (B151609) ring can also influence the electronic properties and solubility of the resulting products.

The reactivity of the C-I bond is a key feature of iodo-indazoles, allowing for their participation in reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. orgsyn.orgresearchgate.net While specific studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from studies on closely related analogues. For instance, 3-iodo-1H-indazole is a common starting material for the synthesis of a wide range of 3-substituted indazoles. orgsyn.org

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-indazole with an organoboron compound in the presence of a palladium catalyst and a base. It is a powerful method for forming C-C bonds and would allow for the introduction of various aryl or vinyl groups at the 3-position of the indazole core.

Heck Reaction: The Heck reaction couples the iodo-indazole with an alkene, providing a route to vinyl-substituted indazoles. These products can then be further functionalized.

Sonogashira Coupling: This reaction with a terminal alkyne is used to synthesize 3-alkynyl-indazoles, which are important intermediates for more complex molecules, including pharmaceuticals and functional materials.

The following table summarizes typical conditions for these cross-coupling reactions with analogous iodo-indazoles, which are expected to be applicable to this compound.

| Reaction Type | Coupling Partner | Catalyst | Base | Solvent | Typical Yield | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Water | Good to Excellent | orgsyn.org |

| Heck | Alkene | Pd(OAc)₂ | Et₃N | DMF | Good | researchgate.net |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | THF/DMF | Good to Excellent | nih.gov |

Utilization as Ligands in Organometallic Chemistry and Catalysis

The indazole moiety, with its two nitrogen atoms, can act as a ligand for various transition metals, forming stable organometallic complexes. The specific substitution pattern of this compound, particularly after the substitution of the iodine, can be tailored to create ligands with specific electronic and steric properties. These properties are crucial for influencing the outcome of catalytic reactions.

Indazole-based ligands have been successfully employed in a range of catalytic transformations. For example, palladium complexes bearing indazole-derived ligands have shown high activity in cross-coupling reactions. nih.gov The nitrogen atoms of the indazole ring can coordinate to the metal center, influencing its reactivity and selectivity. The substituents on the indazole ring, such as the methoxy and methyl groups, can further modulate the ligand's properties. For instance, electron-donating groups can increase the electron density on the metal center, which can be beneficial for certain catalytic steps.

While direct catalytic applications of complexes derived from this compound are not widely reported, the broader class of indazole-based ligands has demonstrated significant potential.

| Metal | Ligand Type | Catalytic Application | Key Features | Reference |

| Palladium | N-heterocyclic carbene (NHC) from indazole | Suzuki-Miyaura Coupling | High turnover numbers and stability. | nih.gov |

| Rhodium/Copper | Imidate and nitrosobenzene (B162901) derivatives | C-H activation/annulation for indazole synthesis | Sequential C-H bond activation and intramolecular cascade annulation. | nih.gov |

| Palladium | Indolyl-NNN-type ligands | Suzuki Reaction | High activity with aryl halide substrates. | google.com |

Exploration in Advanced Materials Science (e.g., Optoelectronics, Energy Storage)

Indazole derivatives are gaining attention in the field of materials science due to their unique electronic and photophysical properties. researchgate.net The rigid, aromatic structure of the indazole core, combined with the ability to introduce various functional groups, makes these compounds promising candidates for applications in optoelectronics and potentially in energy storage.

Optoelectronics:

Indazole-containing molecules have been investigated for their use in Organic Light-Emitting Diodes (OLEDs). The emission color and efficiency of these devices are highly dependent on the molecular structure of the emitting material. Substituted indazoles can exhibit strong fluorescence with high quantum yields. acs.orgnih.gov The methoxy group in this compound is an electron-donating group, which can influence the HOMO-LUMO energy levels and thus the emission properties of its derivatives. The ability to tune these properties through synthetic modifications makes indazoles attractive for the development of new emitting materials. For example, imidazole (B134444) derivatives, which are structurally related to indazoles, have been used to create blue-emitting materials for OLEDs. google.com

Energy Storage:

The application of indazole derivatives in energy storage is a less explored area. However, some studies have investigated the use of heterocyclic compounds, including indazole derivatives, as corrosion inhibitors for metals used in electrochemical systems. research-nexus.netresearchgate.net This suggests a potential role in enhancing the stability and lifetime of energy storage devices by protecting their metallic components from degradation. The electrochemical properties of indazole derivatives can be tuned by substitution, which could be relevant for their use as redox-active materials in batteries or supercapacitors. researchgate.net Further research is needed to fully explore the potential of this compound and its derivatives in this domain.

The photophysical and electrochemical properties of substituted indazoles are summarized below, highlighting their potential for materials science applications.

| Property | Observation for Substituted Indazoles | Potential Application | Reference |

| Fluorescence | Quantum yields up to 85% have been reported for some 3-substituted-1H-indazoles. acs.orgnih.gov | Organic Light-Emitting Diodes (OLEDs) | acs.orgnih.gov |

| Electrochemical Behavior | Indazole derivatives can act as effective corrosion inhibitors for brass in acidic media. research-nexus.netresearchgate.net | Protection of electrodes in batteries and other electrochemical devices. | research-nexus.netresearchgate.net |

| Electronic Properties | The HOMO-LUMO gap can be tuned by substituents, affecting charge injection and transport. | Organic photovoltaics, organic field-effect transistors. | researchgate.net |

Conclusion and Future Research Perspectives

Summary of Current Progress in the Chemistry of Substituted Indazoles

The field of substituted indazole chemistry has witnessed remarkable progress, driven by the prevalence of the indazole scaffold in pharmaceuticals and functional materials. nih.govaustinpublishinggroup.comnih.gov Synthetic methodologies have evolved significantly, offering diverse routes to this heterocyclic system. Traditional methods, such as the Davis-Beirut reaction and various cyclization strategies involving hydrazones, remain relevant. However, modern synthetic chemistry has introduced more sophisticated and efficient approaches.

Transition-metal-catalyzed reactions, particularly those involving palladium, rhodium, and copper, have become indispensable for both the synthesis of the indazole core and its subsequent functionalization. nih.govbenthamscience.com Techniques like C-H activation and annulation have enabled the one-step construction of functionalized indazoles from readily available starting materials. nih.gov The functionalization of the indazole ring, especially at the C3 position, is of paramount importance for modulating biological activity. chim.itmdpi.com The introduction of halogens, such as iodine, at this position provides a versatile handle for a wide range of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of various aryl, vinyl, and alkynyl groups. mdpi.comresearchgate.net

Furthermore, the regioselectivity of N-alkylation and N-arylation of the indazole ring has been a subject of intense study, with reaction conditions often dictating the formation of the more thermodynamically stable 1H- or the kinetically favored 2H-tautomer. nih.gov The development of methods for the selective functionalization of specific positions on the benzene (B151609) ring of the indazole scaffold has also expanded the accessible chemical space. researchgate.net

Identification of Key Challenges and Unexplored Areas in 3-Iodo-5-methoxy-6-methyl-1H-indazole Research

Despite the broad understanding of indazole chemistry, the specific compound This compound presents a unique set of challenges and unexplored research avenues stemming from its polysubstituted nature.

Key Challenges:

Regioselective Functionalization: The presence of methoxy (B1213986) and methyl groups on the benzene ring introduces electronic and steric factors that can complicate further electrophilic substitution reactions. Predicting the outcome of reactions such as nitration, halogenation, or acylation on the benzene ring requires careful consideration of the directing effects of the existing substituents.

Steric Hindrance: The 6-methyl group, in particular, may sterically hinder reactions at the adjacent C7 position and potentially influence the reactivity of the N1 position of the pyrazole (B372694) ring. This could impact N-alkylation or N-arylation reactions.

Reactivity of the C3-Iodo Group: While the C3-iodo group is a valuable synthetic handle, its reactivity in cross-coupling reactions could be influenced by the electronic nature of the substituted benzene ring. Optimizing reaction conditions to achieve high yields and avoid side reactions, such as de-iodination, will be crucial.

Unexplored Areas:

Systematic Exploration of Cross-Coupling Reactions: A comprehensive study of various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) at the C3 position of this specific indazole has not been reported. Such studies would reveal the scope and limitations of its use as a building block.

Functionalization of the Benzene Ring: The selective functionalization of the C4 and C7 positions of the benzene ring remains an open area for investigation. Developing methods to introduce additional substituents at these positions would significantly expand the chemical diversity of derivatives.